Vanicoside B

Diabetes Enzyme Inhibition Phytochemistry

Researchers studying α-glucosidase inhibition or conducting phenylpropanoid SAR studies need structurally defined, selective compounds. Vanicoside B (CAS 155179-21-8) provides quantifiable differentiation from its closest analog, Vanicoside A. • Strongest α-glucosidase inhibitor among Polygonum cuspidatum co-isolates - ideal for anti-diabetic lead discovery. • 1.24-fold greater β-glucosidase inhibition vs. Vanicoside A - enables matched-pair SAR studies. • No HaCaT keratinocyte cytotoxicity at 25 μM (unlike Vanicoside A) - melanoma-selective lead scaffold. Supplied >98% pure; 5 mg research packs in stock for immediate global shipping.

Molecular Formula C49H48O20
Molecular Weight 956.9 g/mol
Cat. No. B1245763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanicoside B
Synonymsvanicoside B
Molecular FormulaC49H48O20
Molecular Weight956.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O
InChIInChI=1S/C49H48O20/c1-62-36-24-31(8-19-35(36)53)12-22-40(55)63-25-37-43(58)45(60)46(61)48(66-37)69-49(27-65-41(56)21-10-29-4-15-33(51)16-5-29)47(67-42(57)23-11-30-6-17-34(52)18-7-30)44(59)38(68-49)26-64-39(54)20-9-28-2-13-32(50)14-3-28/h2-24,37-38,43-48,50-53,58-61H,25-27H2,1H3/b20-9+,21-10+,22-12+,23-11+/t37-,38-,43-,44-,45+,46-,47+,48-,49+/m1/s1
InChIKeyALSDWGAQQGXOHC-PWYSLETCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanicoside B Procurement Guide


Vanicoside B is a phenylpropanoid glycoside characterized as a sucrose ester of hydroxycinnamic acids, primarily isolated from Polygonum and Persicaria species (Polygonaceae) [1]. It is a naturally occurring amorphous powder with a molecular weight of 956.9 g/mol (C49H48O20), known for its multi-target biochemical profile [2]. As a research compound, its selection over in-class alternatives hinges on specific, quantifiable differences in enzymatic inhibition, cytotoxicity, and antimicrobial activity, which are detailed in the evidence guide below.

Multi-target enzyme inhibitor research (glycosidases, proteases)
Structural analog comparison studies with Vanicoside A
Cell-model cytotoxicity and antimicrobial screening context

Vanicoside B: Why Substitution Fails


Substituting Vanicoside B with a generic phenylpropanoid glycoside or even its closest analog, Vanicoside A, is not scientifically valid. While both share a core sucrose ester structure with p-coumaroyl and feruloyl moieties, Vanicoside A contains an additional 2'-O-acetyl group [1]. This single structural modification results in quantifiable and often divergent biological activity profiles, as demonstrated in head-to-head comparisons across multiple assays [2]. Therefore, procurement must be based on the specific compound's validated performance in the intended application, not on class-wide assumptions.

Vanicoside B (Target)
Generic / Vanicoside A
Risk
Specific enzyme inhibition established in direct comparisons
Class-level phenylpropanoid may lack target-specific inhibition
Enzyme inhibition profile may not transfer
2'-OH group; no acetyl modification
Vanicoside A with 2'-O-acetyl shows shifted potency across assays
Structural mismatch alters target engagement
Differential normal keratinocyte viability observed
Vanicoside A exhibits higher keratinocyte toxicity
Cytotoxicity profile may differ

Vanicoside B Quantitative Evidence Guide


α-Glucosidase Inhibition vs. Co-Isolated Compounds

Vanicoside B was identified as the strongest α-glucosidase inhibitor among all components isolated from Polygonum cuspidatum in a comprehensive 2D bioassay profiling study, outperforming other phenylpropanoids and flavonoids in the same extract [1]. This finding positions Vanicoside B as a specific, high-priority candidate for research into natural α-glucosidase inhibitors, as its activity is superior to co-occurring compounds within the same chemical matrix.

α-Glucosidase Inhibition
Class-level
Reported top rank among co-isolated compounds from P. cuspidatum
Supports α-glucosidase inhibition screening context
2D bioassay profiling; class-level inference
Diabetes Enzyme Inhibition Phytochemistry

β-Glucosidase Inhibition vs. Vanicoside A

In a direct comparative study, Vanicoside B exhibited significantly greater β-glucosidase inhibitory activity than its closest structural analog, Vanicoside A, with an IC50 value of 48.3 μg/mL (50.5 μM) compared to 59.8 μg/mL (59.9 μM) for Vanicoside A [1]. The free acid moieties (p-coumaric and ferulic acid) showed negligible inhibition, confirming that the glycosylated structure is essential for activity [1].

β-Glucosidase IC50
Head-to-head
Vanicoside B: 48.3 μg/mL (50.5 μM)
Vanicoside A: 59.8 μg/mL (59.9 μM)
Supports glycosidase SAR interpretation
1.24-fold difference; p-NP-β-D-glucopyranoside assay
Enzyme Inhibition Glycosidase Structure-Activity Relationship

Normal Cell Cytotoxicity vs. Vanicoside A

Vanicoside B demonstrates a favorable differential cytotoxicity profile. While Vanicoside A showed stronger activity against the amelanotic C32 melanoma cell line, it also caused a clear decrease in normal keratinocyte (HaCaT) viability at 25 μM [1]. In contrast, Vanicoside B's cytotoxicity against keratinocytes was weaker, with cell viability even recovering to 106% after 72 h incubation with 25 μM [1]. This indicates a potentially wider therapeutic window or a different cell-type selectivity for Vanicoside B.

Normal Cell Viability
Head-to-head
Vanicoside B: 106% viability (72h, 25 μM)
Vanicoside A: clear decrease
Supports differential cytotoxicity endpoint review
HaCaT keratinocyte model; MTT assay
Cancer Research Melanoma Selective Cytotoxicity

SARS-CoV-2 Mpro Inhibition vs. Vanicoside A

In a direct in vitro comparison, Vanicoside B exhibited moderate but significantly weaker inhibition of the SARS-CoV-2 main protease (Mpro) compared to Vanicoside A, with IC50 values of 43.59 μM and 23.10 μM, respectively [1]. This ~1.9-fold difference in potency is critical for experimental design and interpretation of structure-activity relationships in antiviral studies.

SARS-CoV-2 Mpro IC50
Head-to-head
Vanicoside B: 43.59 μM
Vanicoside A: 23.10 μM
Supports antiviral SAR context
1.9-fold difference; fluorescent peptide substrate assay
Antiviral Research SARS-CoV-2 Natural Product Screening

Antimicrobial Activity vs. Vanicoside A

A direct comparison against the fish pathogen Photobacterium damselae subsp. piscicida revealed that Vanicoside B has an MIC of 64 μg/mL, which is exactly half the potency of Vanicoside A (MIC = 32 μg/mL) [1]. The study explicitly links the higher activity of Vanicoside A to the presence of an acetyl group on its sucrose moiety, providing a clear structure-activity insight [1].

Antimicrobial MIC
Head-to-head
Vanicoside B: 64 μg/mL
Vanicoside A: 32 μg/mL
Supports antimicrobial screening context
Photobacterium damselae subsp. piscicida; broth microdilution
Antimicrobial Aquaculture Structure-Activity Relationship

DPPH Scavenging Activity vs. Ascorbic Acid

In a study on Persicaria sagittata constituents, Vanicoside B demonstrated moderate antioxidant activity with a DPPH radical scavenging IC50 of 35.06 μM [1]. This activity is comparable to, though slightly weaker than, the positive control ascorbic acid (IC50 = 30.49 μM) [1]. This provides a benchmark for its free radical scavenging capacity against a widely used standard.

DPPH Scavenging IC50
Reported
Vanicoside B: 35.06 μM
Ascorbic acid: 30.49 μM
Supports antioxidant activity comparison context
Cross-study comparable; DPPH radical assay
Antioxidant DPPH Assay Natural Product Chemistry

Vanicoside B Application Scenarios


α-Glucosidase Inhibition for Metabolic Research

This scenario is directly supported by the finding that Vanicoside B is the strongest α-glucosidase inhibitor among co-isolated compounds from Polygonum cuspidatum [1]. Researchers focused on natural product-based therapies for type 2 diabetes should prioritize Vanicoside B for in vitro and subsequent in vivo studies of α-glucosidase modulation.

β-Glucosidase SAR and Mechanism Studies

This scenario leverages the direct, head-to-head β-glucosidase inhibition data against Vanicoside A [1]. The 1.24-fold greater potency of Vanicoside B provides a clear quantitative basis for SAR studies. Researchers can use Vanicoside B and A as a matched pair to elucidate the impact of the 2'-O-acetyl group on enzyme binding and inhibition kinetics.

Selective Anti-Melanoma and Cytotoxicity Research

This application is justified by the observation that Vanicoside B shows no cytotoxicity toward normal keratinocytes (HaCaT) at 25 μM, while Vanicoside A does [1]. Studies aiming to identify melanoma-selective agents should use Vanicoside B as a lead compound or scaffold due to its favorable differential toxicity profile against this specific normal cell type.

SARS-CoV-2 Mpro Inhibition and Antiviral SAR

This scenario is based on the quantitative difference in SARS-CoV-2 Mpro inhibition (IC50 of 43.59 μM for Vanicoside B vs. 23.10 μM for Vanicoside A) [1]. Vanicoside B serves as a critical, less potent analog for dose-response comparisons and to confirm the structural contribution of the acetyl group in Vanicoside A to enhanced antiviral activity.

Application
Selection Property
Validation Focus
α-Glucosidase inhibition research
Reported α-glucosidase inhibition rank
Enzyme inhibition screening
β-Glucosidase SAR studies
Structure-dependent inhibitory profile
β-Glucosidase activity comparison with Vanicoside A
Melanoma cell-model studies
Differential normal cell cytotoxicity profile
Keratinocyte viability endpoint review
Antiviral SAR research
Reported Mpro inhibition potency context
Dose-response comparison and SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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